molecular formula C13H16N2O2S B2625824 N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 865162-28-3

N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2625824
CAS No.: 865162-28-3
M. Wt: 264.34
InChI Key: SSOVKWGJSLVCHE-YPKPFQOOSA-N
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Description

N-[(2Z)-3-(2-Ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a heterocyclic compound featuring a benzothiazole core fused with an acetamide moiety. The benzothiazole ring system is substituted with a 2-ethoxyethyl group at the 3-position, and the acetamide group is attached via an imine-like (Z)-configured ylidene linkage. This structural arrangement confers unique electronic and steric properties, making the compound a subject of interest in medicinal chemistry and materials science. Its synthesis likely involves condensation reactions between benzothiazole precursors and acetamide derivatives, followed by purification via recrystallization (as inferred from analogous procedures in and ).

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-3-17-9-8-15-11-6-4-5-7-12(11)18-13(15)14-10(2)16/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOVKWGJSLVCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with acetic anhydride under acidic conditions.

    Introduction of Ethoxyethyl Group: The ethoxyethyl group is introduced via an alkylation reaction using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles; reactions often carried out in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antimicrobial and Anticancer Activities

Recent studies have highlighted the antimicrobial and anticancer properties of compounds structurally related to N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide. For instance:

  • Antimicrobial Activity : A study synthesized various acetamide derivatives and evaluated their in vitro antimicrobial activities against Mycobacterium tuberculosis and other pathogens. The results indicated that certain derivatives exhibited significant antimicrobial effects, suggesting that modifications to the benzothiazole structure could enhance activity against resistant strains .
  • Anticancer Activity : Compounds with similar structures have shown promising anticancer effects in various cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro studies have demonstrated that these compounds can effectively inhibit tumor growth by targeting specific cellular pathways .

Enzyme Inhibition Studies

This compound derivatives have also been investigated for their enzyme inhibitory properties:

  • α-Glucosidase Inhibition : Some studies focused on the enzyme inhibitory potential of benzothiazole derivatives against α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The results indicated that certain compounds could effectively inhibit this enzyme, suggesting potential applications in managing Type 2 diabetes .
  • Acetylcholinesterase Inhibition : Inhibitors of acetylcholinesterase are crucial for treating neurodegenerative diseases like Alzheimer's disease. Research has shown that derivatives of benzothiazole can exhibit moderate to strong inhibitory activity against acetylcholinesterase, indicating their potential as therapeutic agents for cognitive disorders .

Case Study 1: Antimicrobial Evaluation

A series of benzothiazole derivatives were synthesized and tested for their antimicrobial activity against Mycobacterium tuberculosis. The most potent compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as a new therapeutic agent .

Case Study 2: Cancer Cell Line Testing

In a study involving various cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited IC50 values in the micromolar range. Mechanistic studies revealed that it triggers apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its ability to intercalate with DNA can result in the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

(a) 2-Chloro-N-[(2Z)-3-(2,4-Dichlorobenzyl)-1,3-Thiazol-2(3H)-ylidene]Acetamide ()

  • Structural Differences : Replaces the benzothiazole core with a simpler thiazole ring and substitutes the ethoxyethyl group with a 2,4-dichlorobenzyl moiety.
  • The thiazole ring lacks the fused benzene ring of benzothiazole, diminishing aromatic conjugation and possibly reducing binding affinity in biological targets reliant on π-stacking.
  • Synthesis : Likely involves nucleophilic substitution between chlorinated benzyl halides and thiazole precursors, contrasting with the ethoxyethyl group’s introduction via etherification in the target compound.

(b) N-(4-Hydroxyphenyl)-2-(1,1,3-Trioxo-2,3-Dihydro-1,2-Benzothiazol-2-yl)Acetamide ()

  • Structural Differences : Features a sulfonamide (trioxo) group on the benzothiazole and a 4-hydroxyphenyl acetamide substituent.
  • The phenolic hydroxyl group introduces acidity (pKa ~10), enabling pH-dependent solubility, unlike the ethoxyethyl group’s neutral character in the target compound.
  • Biological Relevance : Sulfonamide derivatives are often associated with antimicrobial or anti-inflammatory activity, suggesting divergent applications compared to the ethoxyethyl-substituted target.

Core Heterocycle Comparisons

(a) Tetrahydrocarbazole Derivatives ()

  • Structural Differences : Replaces benzothiazole with a tetrahydrocarbazole (indole-fused cyclohexane) core.
  • Impact on Properties :
    • The carbazole system’s extended π-system may enhance intercalation with DNA or proteins, relevant to anticancer activity.
    • The acetamide group in these derivatives is attached to a phenyl ring rather than directly to the heterocycle, altering electronic delocalization and steric accessibility.

(b) Benzimidazole Analogues ()

  • Structural Differences : Substitutes benzothiazole with benzimidazole, introducing an additional nitrogen atom.
  • Antimicrobial activity in benzimidazole derivatives (, Fig. 5) suggests that the target compound’s benzothiazole core might exhibit similar efficacy but with altered selectivity.

Data Table: Key Structural and Inferred Properties

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Inferred LogP Potential Applications
Target Compound Benzothiazole 2-Ethoxyethyl, Acetamide ~280 (estimated) 2.1–2.5 Antimicrobial, Material Science
2-Chloro-N-[(2Z)-3-(2,4-Dichlorobenzyl)-1,3-Thiazol-2-ylidene]Acetamide Thiazole 2,4-Dichlorobenzyl, Chloroacetamide 365.6 3.8–4.2 Antifungal, Pesticides
N-(4-Hydroxyphenyl)-2-(1,1,3-Trioxo-Benzothiazol-2-yl)Acetamide Benzothiazole (sulfone) 4-Hydroxyphenyl, Sulfonamide 332.3 1.5–1.9 Anti-inflammatory, Analgesics
Tetrahydrocarbazole Acetamide Derivatives Tetrahydrocarbazole Phenyl-Acetamide ~350–400 3.0–3.5 Anticancer, CNS Agents

Biological Activity

N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial activities. For instance, this compound has shown effectiveness against various bacterial strains and fungi. A study demonstrated that derivatives of benzothiazole possess inhibitory effects on the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

Benzothiazole derivatives have been explored for their anticancer properties. In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines through apoptosis induction. The mechanism appears to involve the modulation of cell cycle progression and the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in cellular models, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and tumor progression.
  • Modulation of Signaling Pathways : It could affect key signaling pathways such as NF-kB and MAPK pathways that are crucial in inflammation and cancer cell survival.
  • Induction of Apoptosis : By promoting apoptotic pathways, this compound may selectively induce cell death in malignant cells while sparing normal cells.

Study 1: Antimicrobial Efficacy

In a recent study published in Acta Crystallographica, researchers tested various benzothiazole derivatives against multiple microbial strains. The findings indicated that this compound exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Activity

A study focused on the anticancer effects of benzothiazole derivatives reported that this compound significantly reduced the viability of breast cancer cells (MCF-7) in vitro. The IC50 value was determined to be 15 µM after 48 hours of treatment .

Study 3: Anti-inflammatory Response

In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in decreased levels of TNF-alpha and IL-6 cytokines compared to control groups. This suggests its potential as an anti-inflammatory agent .

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